Azeloyl diethyl salicylate
Overview
Description
cis-7-Hexadecenoic Acid: is a mono-unsaturated fatty acid found in cellular membranesThis compound is a component of the cellular membranes of autotrophic bacteria and has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-7-Hexadecenoic Acid can be achieved through various synthetic routes. One common method involves the partial β-oxidation of oleic acid. The reaction conditions typically include the use of specific enzymes or catalysts to facilitate the oxidation process .
Industrial Production Methods: Industrial production of cis-7-Hexadecenoic Acid often involves the extraction from natural sources, such as autotrophic bacterial cultures. The extraction process includes the isolation and purification of the compound from the bacterial cultures, followed by further refinement to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-7-Hexadecenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert cis-7-Hexadecenoic Acid into saturated fatty acids.
Substitution: Substitution reactions can occur at the double bond, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine
Major Products Formed:
Oxidation: Various oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acid derivatives
Scientific Research Applications
cis-7-Hexadecenoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of fatty acids.
Biology: Studied for its role in cellular membrane composition and function.
Medicine: Investigated for its potential anti-inflammatory properties and its role in metabolic processes.
Industry: Used in the production of bio-based materials and as a component in various industrial processes .
Mechanism of Action
The mechanism by which cis-7-Hexadecenoic Acid exerts its effects involves its incorporation into cellular lipids, such as phospholipids and triglycerides. This incorporation can modulate various cellular pathways, including the inhibition of inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of specific enzymes and signaling pathways, such as the TLR4 signaling pathway .
Comparison with Similar Compounds
cis-7-Hexadecenoic Acid can be compared with other similar compounds, such as:
cis-9-Hexadecenoic Acid (Palmitoleic Acid): Another mono-unsaturated fatty acid with similar properties but different positional isomerism.
cis-10-Heptadecenoic Acid: A similar fatty acid with one additional carbon atom.
cis,cis-9,12-Hexadecadienoic Acid: A di-unsaturated fatty acid with two double bonds
Uniqueness: cis-7-Hexadecenoic Acid is unique due to its specific position of the double bond, which influences its chemical reactivity and biological functions. Its presence in specific bacterial cultures and its role in sulfate accumulation in biofilters further highlight its distinct characteristics .
Properties
CAS No. |
207972-39-2 |
---|---|
Molecular Formula |
C27H32O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
bis(2-ethoxycarbonylphenyl) nonanedioate |
InChI |
InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3 |
InChI Key |
LIBAUACOIKWWKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TU-2100; TU 2100; TU2100; Azasal-2100; Azeloyl diethyl salicylate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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